molecular formula C17H20N6O2S B2718617 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole CAS No. 1903322-10-0

4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole

Katalognummer: B2718617
CAS-Nummer: 1903322-10-0
Molekulargewicht: 372.45
InChI-Schlüssel: FFEINUIDOPWHST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,3-triazole core substituted at position 1 with an azetidine ring bearing a sulfonyl-linked 1,3,5-trimethylpyrazole group and at position 4 with a phenyl group. Its structural uniqueness lies in:

  • Azetidine scaffold: A four-membered ring offering conformational rigidity compared to larger heterocycles.
  • 1,3,5-Trimethylpyrazole substituent: Introduces steric bulk and lipophilicity, influencing solubility and target interactions.

The synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous triazole derivatives .

Eigenschaften

IUPAC Name

4-phenyl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-12-17(13(2)21(3)19-12)26(24,25)22-9-15(10-22)23-11-16(18-20-23)14-7-5-4-6-8-14/h4-8,11,15H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEINUIDOPWHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is to start with the synthesis of the azetidine ring, followed by the introduction of the triazole and pyrazole moieties. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl chains.

Wissenschaftliche Forschungsanwendungen

Overview

4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that integrates multiple functional groups, making it a versatile candidate for various scientific applications. This compound is particularly significant in the fields of medicinal chemistry, materials science, and biological research due to its unique structural features and potential pharmacological properties.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Notable applications include:

  • Antimicrobial Activity : Compounds containing triazole and pyrazole moieties have shown promising in vitro antimicrobial activity against various pathogens. For instance, studies have indicated that similar compounds exhibit significant growth inhibition against strains of Candida and Geotrichum, with minimum inhibitory concentration (MIC) values often lower than those of standard treatments like fluconazole .
  • Anticancer Properties : Research suggests that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including interference with cellular signaling pathways and induction of apoptosis. The specific interactions of 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole with tumor-associated enzymes are under investigation .

Biological Research

This compound serves as a biochemical probe to explore biological pathways:

  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes involved in metabolic pathways. For example, molecular docking studies have demonstrated strong binding affinity to enzymes critical for the life cycles of parasites like Leishmania and Plasmodium, indicating potential antileishmanial and antimalarial activities .

Material Science

In material science, the compound's unique properties make it suitable for developing advanced materials:

  • Fluorescent Materials : Derivatives of pyrazole compounds have been noted for their excellent fluorescence characteristics. This can be leveraged in applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Target Interactions

The compound interacts with specific molecular targets within cells:

  • Hydrogen Bonding : Strong hydrogen bonding interactions with key amino acids in enzyme active sites have been observed. This interaction is crucial for the inhibition of target enzymes .

Biochemical Pathways

The compound may modulate various biochemical pathways depending on its target:

  • Inhibition of Pathogen Growth : By interfering with the metabolic processes of pathogens, it can effectively reduce their viability and proliferation .

Synthesis and Preparation Methods

The synthesis of 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-y}-1H-triazole typically involves multi-step organic reactions:

Synthetic Routes

Common synthetic routes include:

  • Formation of Azetidine Ring : Initial synthesis focuses on creating the azetidine framework.
  • Introduction of Triazole and Pyrazole Moieties : Subsequent steps involve adding the triazole and pyrazole groups through condensation reactions using strong bases and solvents such as dimethylformamide (DMF) under controlled conditions .

Industrial Production Techniques

For large-scale production:

  • Optimization Techniques : Industrial processes may employ continuous flow reactors and green chemistry principles to enhance yield while minimizing environmental impact .

Wirkmechanismus

The mechanism by which 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Triazole-Pyrazole Hybrids

Example : 1-Benzyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (C₁₉H₁₄N₆) .

Feature Target Compound Hybrid Compound (C₁₉H₁₄N₆)
Triazole substitution 4-Phenyl, 1-azetidine-sulfonyl-pyrazole 4-Phenyl, 1-pyrazole-linked nitrile
Key functional groups Sulfonyl, azetidine Cyano, benzyl
Molecular weight ~436 g/mol (estimated) 326.35 g/mol
Biological relevance Enhanced specificity (sulfonyl linkage) Moderate activity (cyano group may limit solubility)

Key Differences :

  • The azetidine-sulfonyl group in the target compound improves conformational control versus the flexible benzyl-pyrazole linkage.

Sulfonyl vs. Amide-Linked Triazoles

Example: 1-Substituted-phenyl-4-substituted-phenylaminocarbonyl-1H-1,2,3-triazole .

Feature Target Compound (Sulfonyl Linkage) Amide-Linked Triazole
Linkage type Sulfonyl (-SO₂-) Carbonyl amide (-CONH-)
Electronic effects Electron-withdrawing, polar Moderately electron-withdrawing, hydrogen-bond donor
Specificity High (rigid, directional interactions) Lower (flexible amide bond)

Key Differences :

  • Sulfonyl linkages improve metabolic stability and target specificity due to reduced enzymatic cleavage .
  • Amide-linked analogs may exhibit broader reactivity but lower selectivity.

Azetidine vs. Pyrazolyl Substituents

Example : 4-{1-[(3-Chlorophenyl)Methyl]-1H-Pyrazol-4-yl}-5-(1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol .

Feature Target Compound (Azetidine) Pyrazolyl-Substituted Triazole
Ring size 4-membered azetidine 5-membered pyrazole
Conformational flexibility Rigid Flexible
Stereoelectronic effects Enhanced planarity (sulfonyl group) Bulky substituents may hinder binding

Key Differences :

  • Azetidine’s smaller ring reduces steric hindrance, enabling better access to hydrophobic binding pockets.
  • Pyrazole-substituted analogs may suffer from conformational variability, reducing binding efficiency.

Selenium vs. Sulfur Analogues

Example : 4-Phenyl-1-{2-[(2,4,6-Trimethylphenyl)Selenanyl]Phenyl}-1H-1,2,3-Triazole .

Feature Target Compound (Sulfonyl) Selenium Analogue
Chalcogen atom Sulfur (S) Selenium (Se)
Polarizability Moderate High (larger atomic radius)
Hydrogen bonding Strong (SO₂ group) Weak (Se lacks strong H-bonding capacity)
Crystal packing Tight via H-bonds Relies on van der Waals and C-H interactions

Key Differences :

  • Sulfonyl groups enable stronger intermolecular interactions, improving crystallinity and solubility.
  • Selenium analogs may exhibit unique redox properties but reduced stability.

Biologische Aktivität

The compound 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a complex organic molecule that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N6O2SC_{17}H_{20}N_{6}O_{2}S with a molecular weight of 372.45 g/mol. The structure features a triazole ring, an azetidine moiety, and a sulfonyl group linked to a pyrazole derivative. This unique combination enhances its solubility and bioavailability compared to other similar compounds.

Synthesis

The synthesis of 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multi-step synthetic routes. A common method includes:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Introduction of the Azetidine Moiety : Through nucleophilic substitution reactions.
  • Sulfonylation : Attaching the sulfonyl group to the pyrazole ring.

These methods yield high purity and allow for modifications to enhance biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole shows promising growth inhibitory activity against various bacterial strains with minimal inhibitory concentration (MIC) values reported as low as 4.0 μg/ml .

Enzyme Inhibition

The compound has been identified as an inhibitor of carbonic anhydrase II , an enzyme relevant in treating conditions like glaucoma and obesity. Inhibition studies suggest that this compound can effectively bind to the active site of carbonic anhydrase II, thus interfering with its function .

Anticancer Properties

Preliminary studies indicate that similar triazole-containing compounds exhibit anticancer activities by inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of cell cycle progression and inhibition of tumor growth .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Compound Name Structure Features Biological Activity
4-Amino-3-(4-methoxybenzyl)-1H-triazoleTriazole ring with amine substitutionInhibitory activity against carbonic anhydrase
5-(4-chlorophenyl)-1H-triazoleSubstituted phenyl ring on triazoleAntimicrobial properties
2-(2-methylthio)-5-nitrotriazoleNitro and thio substituentsAntibacterial activity

These comparisons highlight the diverse biological activities associated with triazole derivatives and underscore the potential for developing new therapeutic agents based on their structural features.

Understanding how 4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-y}-1H-triazole interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies often involve:

  • Molecular Docking : To predict binding affinities and orientations.
  • Enzyme Kinetics : To quantify inhibition rates.

These studies elucidate the mechanisms by which this compound exerts its biological effects.

Q & A

Q. What is the optimal synthetic route for preparing the triazole-pyrazole-sulfonyl hybrid structure?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely validated "click chemistry" method. Key steps include:

  • Reagents : Copper sulfate (0.2 equiv), sodium ascorbate (1.0 equiv), and alkyne/azide precursors (1.3 equiv alkyne) in THF/water (1:1 v/v) at 50°C for 16 hours .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields pure product (61–79% yields reported for analogous triazole-pyrazole hybrids) .
  • Critical Note : The sulfonyl group on the azetidine ring likely requires prior sulfonation of a pyrazole precursor, though specific steps are not detailed in the provided evidence.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Comprehensive characterization involves:

  • 1H/13C NMR : Assign peaks for triazole (δ ~8.0–8.4 ppm), pyrazole (δ ~6.8–7.9 ppm), and sulfonyl-linked azetidine (δ ~3.5–5.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <1 ppm error .
  • IR : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and triazole (C=N, ~1540–1480 cm⁻¹) stretches .

Q. How can reaction yields be improved during CuAAC synthesis?

Key optimizations:

  • Catalyst : Use 0.2–0.3 equiv CuSO4 with sodium ascorbate to reduce Cu(II) to active Cu(I) .
  • Solvent : THF/water (1:1) enhances reagent solubility and reaction homogeneity .
  • Temperature : Prolonged heating (16–24 hours at 50°C) ensures complete cycloaddition .

Q. What purification strategies mitigate byproduct formation?

  • Dry-load chromatography : Adsorb crude product onto Celite before flash chromatography to minimize silica gel degradation .
  • Gradient elution : Adjust cyclohexane/ethyl acetate ratios (20:1 to 4:1) to separate polar triazole derivatives from unreacted alkyne/azide precursors .

Q. How does substituent electronic effects influence triazole formation?

Electron-withdrawing groups (e.g., nitriles, sulfonyls) on pyrazole precursors reduce alkyne reactivity, necessitating higher catalyst loading (0.3–0.5 equiv CuSO4) .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in CuAAC reaction rates for bulky substrates?

Steric hindrance from the azetidine-sulfonyl group slows azide-alkyne coordination to Cu(I). Kinetic studies suggest:

  • Rate-limiting step : Alkyne deprotonation (pKa ~25–30) becomes slower with bulky substituents, requiring prolonged heating .
  • Contradiction : Some studies report faster cycloaddition with electron-deficient alkynes, but steric effects dominate in this case .

Q. How can computational modeling predict biological activity of this hybrid scaffold?

Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs) can assess binding affinity. Analogous triazole-pyrazole hybrids show:

  • Hydrogen bonding : Triazole N-atoms interact with catalytic lysine/aspartate residues .
  • Steric complementarity : The sulfonyl-azetidine group occupies hydrophobic pockets in enzyme active sites .

Q. What stability challenges arise under physiological conditions?

  • Hydrolytic degradation : The sulfonyl group is stable at pH 7.4, but azetidine ring strain may lead to hydrolysis under acidic conditions (pH < 4) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, suitable for in vitro assays .

Q. How to resolve contradictory NMR data for regioisomeric triazole products?

  • 2D NMR (HSQC, HMBC) : Correlate 1H/13C signals to distinguish 1,4- vs. 1,5-triazole isomers .
  • X-ray crystallography : Definitive structural confirmation, though crystallization is challenging for oily products .

Q. What in vitro assays validate its potential as a kinase inhibitor?

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations.
  • IC50 determination : Use ADP-Glo™ assay for ATP-competitive inhibitors. Structural analogs show IC50 values of 0.1–5 µM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.